![molecular formula C14H11N3O3 B13670716 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13670716.png)
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and a nitrophenyl group at the 2nd position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of 2-aminopyridine and 2-nitrobenzaldehyde under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives and more complex fused heterocycles.
Scientific Research Applications
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting infectious diseases like tuberculosis.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Due to its unique structural properties, it is also explored for use in material science applications.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the imidazo[1,2-a]pyridine scaffold provides structural stability. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds to 7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine include:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
2-Phenylimidazo[1,2-a]pyridine: Used in various biological studies for its interaction with enzymes.
Imidazo[1,2-a]pyridine-6-carbohydrazide: Explored for its pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C14H11N3O3
- Molecular Weight : 269.25 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3N+[O-]
The unique structure of this compound, featuring a methoxy group and a nitrophenyl substituent, contributes to its diverse pharmacological properties.
Research indicates that this compound interacts with various biological targets, primarily through enzyme inhibition. The nitrophenyl group is crucial for binding to these targets, while the imidazo[1,2-a]pyridine scaffold provides structural stability. This interaction can inhibit the activity of enzymes involved in critical metabolic pathways, leading to therapeutic effects.
Antibacterial Properties
Studies have shown that this compound exhibits antibacterial activity against several pathogens. Its mechanism involves the inhibition of bacterial enzymes essential for survival and replication.
Anticancer Activity
The compound also displays promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against MCF-7 (breast cancer) cells with an IC50 value indicating significant cytotoxicity:
Compound | Cell Line | IC50 (μg/mL) |
---|---|---|
This compound | MCF-7 | 90.97 |
This indicates that at higher concentrations, the compound effectively reduces cell viability in a dose-dependent manner.
Anti-Tuberculosis Activity
Recent evaluations have highlighted its potential as an anti-tubercular agent. Compounds related to the imidazo[1,2-a]pyridine family have shown minimum inhibitory concentrations (MICs) in the range of 0.05−≤100μg/mL against Mycobacterium tuberculosis strains . This positions this compound as a candidate for further development in tuberculosis treatment.
Case Studies and Research Findings
- Inhibition of Protein Kinases : A study identified that derivatives of imidazo[1,2-a]pyridine can inhibit disease-relevant protein kinases such as DYRK1A and CLK1 . These kinases are implicated in various diseases, including cancer and neurodegenerative disorders.
- Synthesis and Evaluation : The synthesis of this compound has been achieved through various methods involving transition metal catalysts. The resulting compounds were evaluated for their biological activities using assays like microplate Alamar Blue for anti-mycobacterial evaluation .
- Comparative Studies : Comparative analysis with structurally similar compounds has been conducted to assess variations in biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Methyl substitution at position 6 | Exhibits different antibacterial activity |
5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine | Amino group at position 5 | Enhanced anticancer properties |
6-Ethoxy-3-(3-nitrophenyl)imidazo[1,2-a]pyridine | Ethoxy substitution with a nitrophenyl group | Potential use as an anti-inflammatory agent |
Properties
Molecular Formula |
C14H11N3O3 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
7-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-6-7-16-9-12(15-14(16)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
InChI Key |
BDRMYYYLVSDGOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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